16-(R)-Iloprost-d4 is derived from iloprost, which itself is synthesized from prostaglandin precursors. The specific synthesis of this deuterated form allows for precise studies in pharmacology and metabolism.
The synthesis of 16-(R)-Iloprost-d4 typically involves several key steps:
The synthesis often employs techniques such as:
The molecular formula for 16-(R)-Iloprost-d4 is C20H30D4O5. The structure includes:
16-(R)-Iloprost-d4 undergoes various chemical reactions typical of prostacyclin analogs:
These reactions are often studied using:
The mechanism by which 16-(R)-Iloprost-d4 exerts its effects involves:
Research indicates that iloprost analogs can significantly lower pulmonary arterial pressure and improve exercise capacity in patients with pulmonary arterial hypertension.
16-(R)-Iloprost-d4 serves multiple purposes in scientific research:
16-(R)-Iloprost-d4 is a deuterium-labeled stereoisomer of the synthetic prostacyclin analog iloprost, specifically designed to enhance metabolic stability while retaining the pharmacological profile of the parent compound. This molecule incorporates four deuterium atoms at strategic molecular positions and possesses the R-configuration at the C16 chiral center—a critical determinant of its biological activity. As a chemically modified version of the clinically employed vasodilatory and antiplatelet agent iloprost (marketed as Ventavis® and Aurlumyn®), 16-(R)-Iloprost-d4 serves primarily as a research tool for pharmacokinetic, metabolic, and receptor binding studies, enabling precise tracing of drug distribution and biotransformation pathways without introducing significant isotopic effects on target engagement [1] [5] [8].
Table 1: Core Structural Features of 16-(R)-Iloprost-d4
Feature | Description |
---|---|
Parent Compound | Iloprost (ZK 36374; Ciloprost) |
Isotopic Label | Four deuterium (²H) atoms |
Stereochemical Center | R-configuration at C16 |
Molecular Formula | C₂₂H₂₈D₄O₄ (derived from C₂₂H₃₂O₄) |
Primary Pharmacological Actions | IP/EP1 receptor agonism, platelet aggregation inhibition, vasodilation |
Research Applications | Metabolic tracing, receptor binding studies, pharmacokinetic modeling |
The development of prostacyclin analogs originated from the discovery of endogenous prostacyclin (PGI₂) in 1976, an unstable eicosanoid exhibiting potent vasodilatory and platelet-inhibitory effects. Its extreme lability (in vivo half-life: 1.6 minutes at physiological pH) necessitated stable analogs for therapeutic application [2] [3]. First-generation analogs like carbaprostacyclin provided initial stability improvements but exhibited suboptimal potency and selectivity. Iloprost emerged as a second-generation analog in the 1980s, achieving a tenfold increase in potency through structural modifications: a) replacement of the enol ether oxygen with a methylene group, b) introduction of a methyl group at C16, and c) an α-chain triple bond [8] [10].
Iloprost exists as a mixture of 16(R)- and 16(S)-diastereomers, with the (S)-isomer demonstrating significantly higher affinity for the prostacyclin (IP) receptor (IC₅₀ platelet aggregation: 3.5 nM vs. 65 nM for the R-isomer) [1] [5] [8]. Despite this, early commercial preparations utilized the racemic mixture due to synthetic challenges in stereoselective production. The drive towards optimized analogs with enhanced metabolic stability and stereochemical purity led to advanced synthetic routes (e.g., palladium-catalyzed hydrostannylation, chiral oxazaborolidine-mediated reduction) enabling the isolation and study of individual isomers like 16(R)-Iloprost [10]. Concurrently, deuterium labeling emerged as a strategy to further refine pharmacokinetics, culminating in compounds like 16-(R)-Iloprost-d4, designed to exploit the kinetic isotope effect (KIE) to retard metabolism at vulnerable sites [3] [7].
Table 2: Evolution of Key Prostacyclin Analogs
Generation | Representative Compound | Key Structural Features | Limitations |
---|---|---|---|
Natural | Prostacyclin (PGI₂) | Native eicosanoid structure; enol ether linkage | Extreme instability (t₁/₂ ~ 1-3 min) |
First | Carbaprostacyclin | Carbacyclin core (methylene replacement of enol ether O) | Moderate potency, limited metabolic stability |
Second | Iloprost (Racemate) | C16-methyl group, α-chain triple bond | Diastereomeric mixture; differential activity of isomers |
Second (Opt) | 16(S)-Iloprost | Single active stereoisomer (S-configuration at C16) | Susceptible to β-oxidation |
Advanced | 16-(R)-Iloprost-d4 | R-configuration at C16 + Deuteration at metabolic sites | Research tool; enhances metabolic stability |
Deuterium (²H), a stable, non-radioactive isotope of hydrogen, exerts its primary pharmaceutical effect through the kinetic isotope effect (KIE). Replacing C-H bonds with stronger C-²H bonds increases the bond dissociation energy by 1-1.5 kcal/mol, potentially slowing rates of enzymatic reactions where bond cleavage is rate-limiting (e.g., cytochrome P450-mediated oxidation, dehydrogenase activity) by 2-10 fold [3] [7]. In 16-(R)-Iloprost-d4, deuterium atoms are incorporated at specific positions susceptible to oxidative metabolism—most likely the α- and/or ω-chains where β-oxidation is a known clearance pathway for iloprost [3] [8].
The strategic placement of deuterium aims to mitigate rapid metabolism observed with native iloprost, which suffers from low bioavailability (16-63% depending on route and dose) and a short elimination half-life (20-34 minutes in humans) due primarily to β-oxidation and glucuronidation [3]. By impeding these pathways, 16-(R)-Iloprost-d4 offers:
Critically, deuterium substitution is generally considered "bioisosteric" at non-metabolically active sites. It minimally alters molecular size, pKa, lipophilicity, and thus receptor binding affinity—especially crucial for 16-(R)-Iloprost-d4 given its role in studying IP/EP1 receptor interactions (Ki ~ 11 nM for iloprost racemate) [3] [8].
Table 3: Impact of Deuteration on Key Drug Properties
Property | Effect of Deuteration | Relevance to 16-(R)-Iloprost-d4 |
---|---|---|
Metabolic Rate | Decreases for reactions involving cleavage of C-²H bonds (KIE = 2-10) | Targets β-oxidation pathways, potentially increasing t₁/₂ |
Receptor Binding | Negligible change if deuterium not involved in binding contacts | Preserves affinity for IP/EP1 receptors (Ki ~ 11 nM) |
Distribution & Volume | Generally unchanged (similar physicochemical properties) | Expected similar Vd (~0.7-0.8 L/kg) to iloprost |
Detectability | Distinct mass signature (Δm/z = +4) enables MS-based detection/tracing | Facilitates ADME studies without radioactive labels |
Toxicity Profile | Usually similar to parent; potential for altered metabolite spectrum requires evaluation | Research focus: Reduced formation of specific oxidative metabolites |
Iloprost contains three chiral centers (C5, C16, and an undefined position), with the configuration at C16 proving critically important for biological activity. The 16(S) and 16(R) diastereomers exhibit markedly different potencies:
This stereospecificity arises from differential receptor interactions. The IP receptor possesses a highly enantioselective binding pocket where the methyl group configuration at C16 dictates optimal fit and subsequent Gs-protein coupling efficiency. Molecular modeling suggests the (S)-configuration aligns critical pharmacophore elements (carboxylate, hydroxyl groups) optimally for receptor activation compared to the (R)-isomer [8].
16-(R)-Iloprost-d4 retains the R-configuration at C16. While this inherently confers lower potency at the IP receptor compared to the S-isomer or racemic iloprost, its value lies in:
The synthesis of enantiopure 16(R)-Iloprost involves sophisticated stereocontrolled methodologies. Key steps include palladium-catalyzed hydrostannylation for alkyne functionalization, Sn/Li exchange to generate E-alkenyllithium intermediates, and highly diastereoselective reduction of a C15 ketone using chiral auxiliaries like oxazaborolidine 28 to establish the correct 15(S)-hydroxy configuration present in active iloprost forms [10]. Purification ensures the R-configuration at C16 is preserved in the final deuterated product.
Table 4: Comparative Properties of Iloprost Stereoisomers
Property | 16(S)-Iloprost | 16(R)-Iloprost | 16-(R)-Iloprost-d4 |
---|---|---|---|
Platelet Aggr. IC₅₀ | 3.5 nM | 65 nM | ~65 nM (expected) |
IP Receptor Kd/Ki | ~13.4 nM (Kd) | Significantly weaker | Similar to 16(R)-Iloprost |
EP1 Receptor Affinity | Ki ~11 nM (Racemate data) | Ki ~11 nM (Racemate data) | Expected similar |
Primary Research Use | High-potency agonist studies | Low-potency agonist control, metabolic probe | Metabolic tracer, specific receptor studies |
Key Metabolic Pathway | β-Oxidation, Glucuronidation | β-Oxidation, Glucuronidation | Retarded β-Oxidation (via KIE) |
Synthetic Accessibility | Challenging; requires chiral reduction | Challenging; requires chiral synthesis/sep. | Highly complex; deuteration post-stereoselective synthesis |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0